

# Cy7.5 Diacid(diso3): A Technical Guide for Applications in Molecular Biology

**Author:** BenchChem Technical Support Team. **Date:** November 2025

## Compound of Interest

Compound Name: Cy7.5 diacid(diso3)

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This in-depth technical guide provides a comprehensive overview of **Cy7.5 diacid(diso3)**, a near-infrared (NIR) fluorescent dye with significant applications in molecular biology. This document details its core properties, provides structured data for easy comparison, and offers detailed experimental protocols for its use in key applications.

## Introduction to Cy7.5 Diacid(diso3)

**Cy7.5 diacid(diso3)**, chemically referred to as sulfo-Cyanine7.5 dicarboxylic acid, is a water-soluble, near-infrared fluorescent dye. Its structure incorporates sulfonic acid groups, which enhance its hydrophilicity, and two carboxylic acid groups that can be activated for conjugation to biomolecules. The dye's fluorescence in the NIR spectrum (approximately 750-810 nm) makes it an invaluable tool for deep-tissue in vivo imaging, as light in this range experiences reduced absorption and scattering by biological tissues.<sup>[1]</sup> This property, combined with a high extinction coefficient and good quantum yield, allows for highly sensitive detection in various biological assays.

The primary applications of **Cy7.5 diacid(diso3)** in molecular biology revolve around its ability to be conjugated to proteins, antibodies, and nucleic acids.<sup>[1]</sup> These fluorescently labeled biomolecules can then be used to visualize cellular structures, track molecules in real-time, and quantify biological processes. Key areas of application include in vivo imaging, fluorescence microscopy, and flow cytometry.<sup>[1]</sup>

## Quantitative Data

The photophysical properties of sulfo-Cyanine7.5 dicarboxylic acid are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Excitation Maximum ( $\lambda_{ex}$ )	~778 nm	[2]
Emission Maximum ( $\lambda_{em}$ )	~797 nm	[2]
Molar Extinction Coefficient ( $\epsilon$ )	222,000 L·mol <sup>-1</sup> ·cm <sup>-1</sup>	[2]
Fluorescence Quantum Yield ( $\Phi$ )	0.21	[2]
Stokes Shift	~19 nm	Calculated from [2]
Molecular Weight	1183.51 g/mol	[2]
Solubility	Good in water, DMF, DMSO	[2]

## Experimental Protocols

This section provides detailed methodologies for key experiments utilizing **Cy7.5 diacid(diso3)**.

### Antibody Conjugation with sulfo-Cyanine7.5 dicarboxylic acid NHS Ester

This protocol describes the conjugation of sulfo-Cyanine7.5 dicarboxylic acid, activated as an N-hydroxysuccinimide (NHS) ester, to an antibody. The NHS ester reacts with primary amine groups on the antibody, primarily on lysine residues, to form a stable amide bond.

Materials:

- Antibody (1 mg/mL in amine-free buffer, e.g., PBS)
- sulfo-Cyanine7.5 NHS ester

- Anhydrous Dimethylsulfoxide (DMSO)
- 1 M Sodium Bicarbonate ( $\text{NaHCO}_3$ ), pH 8.5-9.5
- Desalting spin column (e.g., Sephadex® G-25)
- Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Protocol:

- Prepare the Antibody:
  - Dissolve the antibody in PBS at a concentration of 1-2 mg/mL.
  - If the antibody solution contains substances with primary amines (e.g., Tris, glycine, or ammonium ions), it must be dialyzed against PBS.
- Prepare the Dye Solution:
  - Immediately before use, dissolve the sulfo-Cyanine7.5 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
- Adjust the pH of the Antibody Solution:
  - Add 1 M sodium bicarbonate solution to the antibody solution to a final concentration of 0.1 M. The final pH should be between 8.0 and 9.0.
- Conjugation Reaction:
  - Add the calculated amount of the dye solution to the antibody solution while gently vortexing. A common starting point is a 10:1 molar ratio of dye to antibody.
  - Incubate the reaction mixture for 1 hour at room temperature, protected from light, with continuous gentle mixing.
- Purification of the Conjugate:
  - Prepare a desalting spin column according to the manufacturer's instructions.

- Equilibrate the column with PBS.
- Apply the reaction mixture to the column.
- Centrifuge the column to separate the labeled antibody from the unconjugated dye. The labeled antibody will be in the eluate.
- Characterization (Optional but Recommended):
  - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and at the excitation maximum of the dye (~778 nm).

**Caption:** Antibody conjugation workflow.

## In Vivo Imaging using Cy7.5-labeled Antibodies

This protocol outlines the general steps for performing in vivo fluorescence imaging in a mouse model using an antibody labeled with Cy7.5.

Materials:

- Cy7.5-labeled antibody
- Animal model (e.g., tumor-bearing mouse)
- In vivo imaging system with appropriate NIR filters
- Anesthetic
- Sterile saline or PBS

Protocol:

- Animal Preparation:
  - Anesthetize the animal according to approved institutional protocols.
  - Place the animal in the imaging chamber.
- Pre-injection Imaging:

- Acquire a baseline fluorescence image of the animal to determine the level of autofluorescence.
- Injection of Labeled Antibody:
  - Dilute the Cy7.5-labeled antibody in sterile saline or PBS to the desired concentration.
  - Inject the labeled antibody into the animal, typically via tail vein injection. The optimal dose will need to be determined empirically.
- Post-injection Imaging:
  - Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to monitor the biodistribution and tumor accumulation of the labeled antibody.
- Data Analysis:
  - Quantify the fluorescence intensity in the region of interest (e.g., tumor) and other organs over time.

**Caption:** In vivo imaging workflow.

## Flow Cytometry using Cy7.5-conjugated Antibodies

This protocol provides a general workflow for staining cells with a Cy7.5-conjugated antibody for analysis by flow cytometry.

### Materials:

- Cell suspension
- Cy7.5-conjugated antibody
- Flow cytometry staining buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
- Flow cytometer with a laser and detector suitable for NIR dyes (e.g., ~785 nm excitation and >800 nm emission filter)

### Protocol:

- Cell Preparation:
  - Prepare a single-cell suspension from your sample.
  - Wash the cells with cold PBS and centrifuge.
  - Resuspend the cells in cold flow cytometry staining buffer.
- Fc Receptor Blocking (Optional but Recommended):
  - Incubate the cells with an Fc receptor blocking agent to reduce non-specific antibody binding.
- Staining:
  - Add the Cy7.5-conjugated antibody at the predetermined optimal concentration.
  - Incubate for 20-30 minutes at 4°C in the dark.
- Washing:
  - Wash the cells two to three times with cold flow cytometry staining buffer to remove unbound antibody.
- Data Acquisition:
  - Resuspend the cells in an appropriate volume of staining buffer.
  - Analyze the cells on a flow cytometer.

**Caption:** Flow cytometry workflow.

## Conclusion

**Cy7.5 diacid(diso3)** is a powerful near-infrared fluorescent probe with broad applications in molecular biology. Its excellent photophysical properties and water solubility make it an ideal choice for sensitive in vivo imaging and other fluorescence-based assays. The detailed protocols and structured data provided in this guide are intended to facilitate the successful application of this versatile dye in a variety of research and development settings.

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## References

- 1. sulfo-Cyanine7.5 | AxisPharm [axispharm.com]
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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)